molecular formula C21H20N2O6 B13898709 N-Cbz-5-phthalimido-L-norvaline

N-Cbz-5-phthalimido-L-norvaline

Cat. No.: B13898709
M. Wt: 396.4 g/mol
InChI Key: QCLYZAIZBKHBFT-UHFFFAOYSA-N
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Description

N-Cbz-5-phthalimido-L-norvaline is a synthetic compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl (Cbz) protecting group and a phthalimido group attached to the L-norvaline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cbz-5-phthalimido-L-norvaline typically involves multiple steps. One common method starts with the protection of the amino group of L-norvaline using the Cbz group. This is achieved by reacting L-norvaline with benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium hydroxide. The resulting N-Cbz-L-norvaline is then subjected to a phthalimidation reaction, where the phthalimido group is introduced using phthalic anhydride and a suitable catalyst .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-Cbz-5-phthalimido-L-norvaline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The phthalimido group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

N-Cbz-5-phthalimido-L-norvaline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Cbz-5-phthalimido-L-norvaline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the reduction of beta-amyloidosis in Alzheimer’s disease models .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Cbz-5-phthalimido-L-norvaline is unique due to the presence of both the Cbz and phthalimido groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

5-(1,3-dioxoisoindol-2-yl)-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O6/c24-18-15-9-4-5-10-16(15)19(25)23(18)12-6-11-17(20(26)27)22-21(28)29-13-14-7-2-1-3-8-14/h1-5,7-10,17H,6,11-13H2,(H,22,28)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCLYZAIZBKHBFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCN2C(=O)C3=CC=CC=C3C2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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